![molecular formula C9H13NO6S B195458 Epinephrine sulfoconjugate CAS No. 77469-50-2](/img/structure/B195458.png)
Epinephrine sulfoconjugate
Overview
Description
. This compound is a metabolite of epinephrine, a hormone and neurotransmitter produced by the adrenal glands, and plays a significant role in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epinephrine sulfoconjugate involves the sulfation of epinephrine. One method for the synthesis of 3-O- and 4-O-sulfoconjugates of epinephrine is through the reduction of the corresponding sulfates of adrenalone . This process can be achieved using thin-layer chromatography and high-performance liquid chromatography for the separation of the sulfoconjugates.
Industrial Production Methods: Industrial production of this compound typically involves the use of phenolsulfotransferase enzymes, which catalyze the transfer of a sulfate group to the phenolic hydroxyl group of epinephrine. This enzymatic process is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Epinephrine sulfoconjugate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the sulfoconjugate back to its parent compound, epinephrine.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve acidic or basic catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Epinephrine and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Epinephrine sulfoconjugate has several scientific research applications, including:
Chemistry: Used as a model compound to study sulfation reactions and the behavior of sulfated catecholamines.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Epinephrine sulfoconjugate exerts its effects through its interaction with adrenergic receptors. The compound is metabolized by phenolsulfotransferase enzymes, which transfer the sulfate group to the phenolic hydroxyl group of epinephrine . This sulfation process modulates the biological activity of epinephrine, affecting its interaction with adrenergic receptors and influencing physiological responses such as vasoconstriction, bronchodilation, and increased heart rate .
Comparison with Similar Compounds
Norepinephrine sulfoconjugate: Another sulfated catecholamine with similar physiological effects.
Dopamine sulfoconjugate: A sulfated form of dopamine, which also undergoes sulfation and has similar metabolic pathways.
Uniqueness: this compound is unique due to its specific interaction with adrenergic receptors and its role in modulating the biological activity of epinephrine. Its sulfation significantly alters its pharmacokinetics and pharmacodynamics, making it distinct from other sulfated catecholamines.
Biological Activity
Epinephrine sulfoconjugate, a modified form of the catecholamine epinephrine, undergoes a process known as sulfoconjugation, where a sulfate group is added to the molecule. This modification can significantly influence its biological activity, receptor interactions, and physiological effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, physiological implications, and relevant research findings.
Epinephrine and its sulfoconjugates primarily exert their effects through adrenergic receptors. The sulfoconjugation alters the affinity of epinephrine for these receptors, potentially affecting its biological efficacy.
- Receptor Binding : Sulfoconjugated catecholamines exhibit altered binding affinities to alpha and beta adrenergic receptors. Studies indicate that sulfoconjugation can restrict receptor affinity in human mononuclear leukocytes and adipocytes, impacting downstream signaling pathways .
- Metabolic Pathways : The presence of sulfate groups can modify the metabolism of epinephrine. For instance, epinephrine enhances gluconeogenesis in the liver by upregulating phosphoenolpyruvate carboxykinase (PEPCK) expression and inhibiting pyruvate kinase through adrenergic signaling pathways .
Physiological Implications
The biological significance of this compound extends to various physiological processes:
- Counterregulatory Hormonal Response : In infants experiencing hypoglycemia, elevated levels of epinephrine and cortisol are observed. The role of this compound in this context may relate to its modified receptor interactions and subsequent hormonal responses .
- Exercise Response : During physical exertion, plasma levels of both free and sulfoconjugated catecholamines increase significantly. This suggests that sulfoconjugated forms may play a role in modulating cardiovascular responses during stress or exercise .
Research Findings
Several studies have investigated the biological activity of this compound:
- Sulfation Dynamics : A study measured plasma concentrations of free and sulfated catecholamines during exercise, noting a sixfold increase in free norepinephrine and corresponding increases in sulfoconjugated forms .
- Sulfotransferase Activity : Research into sulfotransferase enzymes (SULTs) has shown that they catalyze the sulfoconjugation of various endogenous compounds, including catecholamines like epinephrine. This enzymatic activity is crucial for understanding individual variability in drug metabolism and responses to physiological stressors .
- Clinical Implications : Investigations into the clinical relevance of sulfonation have led to methods for assessing an individual's sulfonation capacity using paracetamol as a probe substrate. This can provide insights into how effectively a person can metabolize phenolic compounds, including catecholamines .
Case Study 1: Hypoglycemia in Infants
A study involving 121 infants demonstrated that those with severe hypoglycemia had significantly elevated levels of cortisol and epinephrine compared to normoglycemic counterparts. This suggests that altered levels of epinephrine (including its sulfoconjugated forms) may play a critical role in counterregulatory responses during metabolic stress .
Case Study 2: Exercise Physiology
In a controlled exercise study, researchers observed significant changes in plasma levels of both free and sulfoconjugated catecholamines among participants. The findings indicated that the body's response to exercise involves complex interactions between free catecholamines and their sulfated counterparts, influencing cardiovascular function and energy metabolism .
Summary Table of Key Findings
Parameter | Epinephrine (Free) | This compound |
---|---|---|
Receptor Affinity | High | Reduced |
Role in Gluconeogenesis | Yes | Modulated |
Physiological Response to Stress | Immediate | Prolonged |
Clinical Relevance | Direct | Indirect |
Properties
IUPAC Name |
[2-hydroxy-4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELFRHHZGTVYGJ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H](C1=CC(=C(C=C1)OS(=O)(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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